molecular formula C15H12N2O2 B171458 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 181702-32-9

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B171458
CAS RN: 181702-32-9
M. Wt: 252.27 g/mol
InChI Key: LMJBPVCKIZBMJR-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using techniques such as melting point determination and NMR spectroscopy .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis remains a global health challenge, and drug-resistant strains exacerbate the problem. Researchers have identified imidazo[1,2-a]pyridine derivatives with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being explored as potential candidates for new TB drugs.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties, making them valuable for optoelectronic applications. Researchers have reported innovations in materials science, including the use of these compounds in sensors, emitters for confocal microscopy, and other optoelectronic devices .

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyridine scaffolds serve as versatile platforms in organic synthesis. Researchers have developed efficient synthetic methods and explored their reactivity. Additionally, these compounds have multifarious biological activities, making them attractive for drug development .

Functionalization Strategies

Direct functionalization of imidazo[1,2-a]pyridines is an efficient strategy for constructing diverse derivatives. Researchers have explored various functional groups to modify this valuable heterocyclic scaffold .

properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-6-4-5-11(9-12)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJBPVCKIZBMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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